2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Description
Properties
IUPAC Name |
2-(3-thiophen-2-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-6-5-11-4-3-8(10-11)9-2-1-7-13-9/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXYSNKTLMRTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a valuable building block for synthesizing potential therapeutic agents. Its derivatives have shown promise in targeting various biological pathways associated with:
- Anti-inflammatory Agents : Compounds derived from this structure have been investigated for their ability to modulate inflammatory responses.
- Anticancer Activity : Some studies suggest that derivatives exhibit cytotoxic effects against cancer cell lines, making them candidates for further development as anticancer drugs .
Materials Science
The compound's unique electronic properties allow it to be utilized in:
- Organic Semiconductors : Its ability to facilitate charge transport makes it suitable for applications in organic electronics.
- Light-emitting Diodes (LEDs) : The incorporation of this compound into LED technology has been explored due to its photophysical properties .
Organic Synthesis
In organic synthesis, this compound serves as an intermediate for creating more complex heterocyclic compounds. It can undergo various reactions:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : It can be reduced to alcohols using reducing agents like sodium borohydride.
- Substitution Reactions : The compound can participate in electrophilic and nucleophilic substitutions, allowing the introduction of various functional groups .
Case Studies
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve disruption of bacterial cell walls, while its anticancer properties could be due to inhibition of certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanamine
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
Uniqueness: 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is unique due to its aldehyde group, which allows for a variety of chemical transformations not possible with its alcohol or amine counterparts.
Biological Activity
2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring and a pyrazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer effects, along with relevant data tables and research findings.
- Molecular Formula: C9H8N2OS
- Molecular Weight: 192.24 g/mol
- CAS Number: 2090267-44-8
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial properties. In a study assessing various derivatives, this compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains were found to be in the range of 32 to 64 µg/mL, suggesting moderate efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that this compound inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within the cells. The compound likely engages in π-π stacking interactions and hydrogen bonding with proteins involved in cell signaling pathways, leading to apoptosis in cancer cells and disruption of bacterial cell membranes.
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy: A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrazole derivatives, including this compound, demonstrating its effectiveness against resistant strains of bacteria .
- Anticancer Properties: In another investigation, researchers assessed the cytotoxic effects of this compound on breast cancer cells and found that it induced apoptosis through the activation of caspase pathways .
- In Vivo Studies: Animal models treated with this compound exhibited reduced tumor growth compared to control groups, further supporting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
